molecular formula C9H9BrF3N B13556330 (S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

(S)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B13556330
M. Wt: 268.07 g/mol
InChI Key: IPLZHOOBPJFPAC-YFKPBYRVSA-N
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Description

(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, nitroso or nitro compounds, and reduced amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development .

Medicine

In medicine, (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of its bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

(1S)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

IPLZHOOBPJFPAC-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N

Origin of Product

United States

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